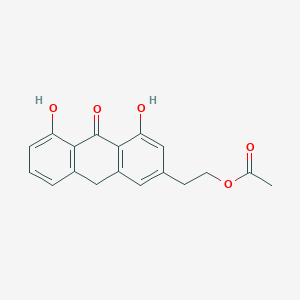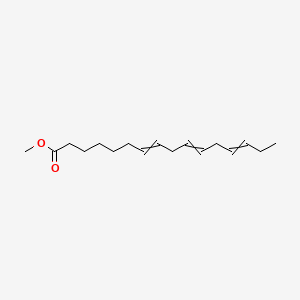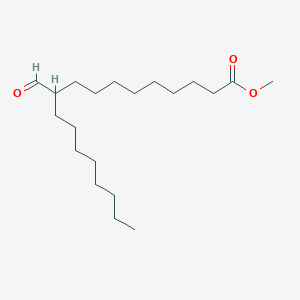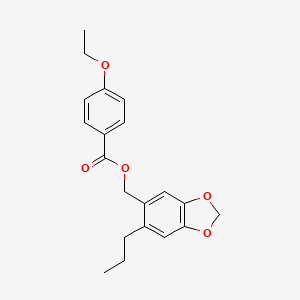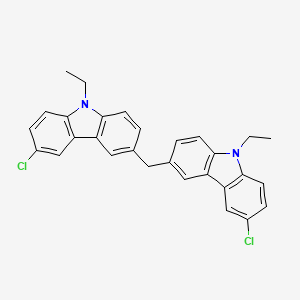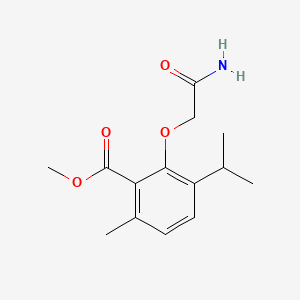
1-(Dichloromethyl)cycloheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)cycloheptan-1-ol is a chemical compound with the molecular formula C8H14Cl2O It is characterized by a cycloheptane ring substituted with a dichloromethyl group and a hydroxyl group at the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dichloromethyl)cycloheptan-1-ol can be achieved through several methods. One common approach involves the chlorination of cycloheptanol using dichloromethyl reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptanol derivatives.
Substitution: Formation of various substituted cycloheptanols depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Dichloromethyl)cycloheptan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Dichloromethyl)cycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the dichloromethyl group can participate in halogen bonding and other interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Comparaison Avec Des Composés Similaires
Cycloheptanol: Lacks the dichloromethyl group, resulting in different chemical properties and reactivity.
1-(Chloromethyl)cycloheptan-1-ol: Contains only one chlorine atom, leading to variations in its chemical behavior.
1-(Trichloromethyl)cycloheptan-1-ol: Contains an additional chlorine atom, which can further alter its reactivity and applications.
Uniqueness: 1-(Dichloromethyl)cycloheptan-1-ol is unique due to the presence of both a hydroxyl group and a dichloromethyl group on the same carbon atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
52183-65-0 |
|---|---|
Formule moléculaire |
C8H14Cl2O |
Poids moléculaire |
197.10 g/mol |
Nom IUPAC |
1-(dichloromethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H14Cl2O/c9-7(10)8(11)5-3-1-2-4-6-8/h7,11H,1-6H2 |
Clé InChI |
MXQGDYNJOMUABS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


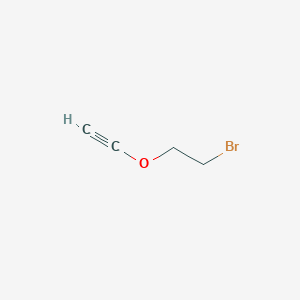
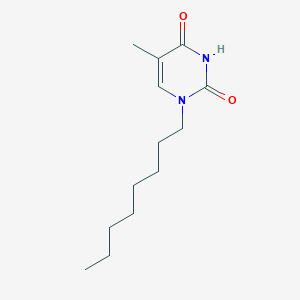
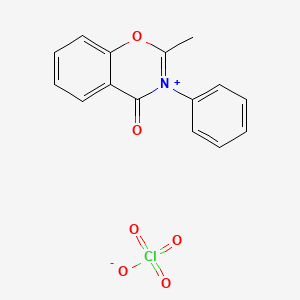
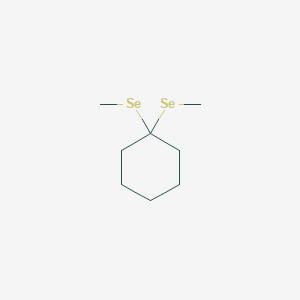
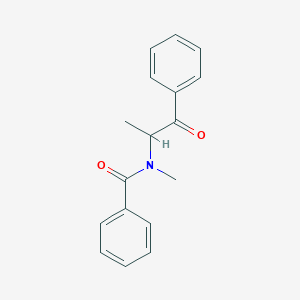
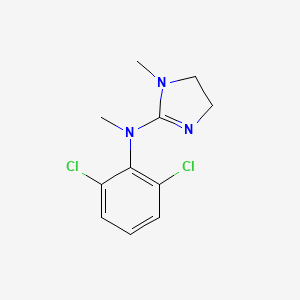
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)
